Home > Products > Screening Compounds P112895 > KRAS G12C inhibitor 37
KRAS G12C inhibitor 37 -

KRAS G12C inhibitor 37

Catalog Number: EVT-12537128
CAS Number:
Molecular Formula: C35H39F3N8O2
Molecular Weight: 660.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 37 is a small molecule designed to specifically target and inhibit the mutant form of the KRAS protein, which is frequently mutated in various cancers, particularly non-small cell lung cancer. The KRAS gene mutation at position 12, where glycine is replaced by cysteine, is prevalent in approximately 13% of all cancers and nearly 43% of lung cancers. Targeting this mutation has been a significant challenge due to the nature of the KRAS protein and its role in cellular signaling pathways that promote cancer proliferation and survival. KRAS G12C inhibitor 37 acts as an electrophile, forming a covalent bond with the cysteine residue at position 12 of the mutant KRAS protein, thereby inhibiting its activity and potentially leading to reduced tumor growth .

Source and Classification

KRAS G12C inhibitor 37 is classified under a group of compounds known as covalent inhibitors, specifically targeting the G12C mutant variant of the KRAS protein. This classification is critical as it highlights the mechanism through which these inhibitors operate—by forming stable covalent bonds that render the target protein inactive. The compound has been developed through various synthetic methodologies that enhance its specificity and efficacy against the G12C mutation .

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 37 typically involves several key steps:

  1. Building Blocks: The synthesis starts with readily available chemical precursors that contain necessary functional groups for reactivity towards the cysteine residue.
  2. Covalent Bond Formation: The design incorporates electrophilic centers that can react with the thiol group of cysteine. This step is crucial for achieving selectivity towards the G12C mutant.
  3. Purification and Characterization: After synthesis, compounds are purified using chromatography techniques and characterized using methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.

The specific reaction pathways may vary depending on the starting materials used, but they generally follow established organic synthesis protocols tailored for drug development .

Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS G12C inhibitor 37 includes a core scaffold that facilitates binding to the mutant protein. The compound's chemical formula is typically represented as C32H37N7O2, indicating a complex structure with multiple functional groups that enhance its pharmacological properties. Detailed structural data can be obtained from databases such as PubChem, which provides insights into bond lengths, angles, and stereochemistry relevant to its interaction with the target protein .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the action of KRAS G12C inhibitor 37 is its covalent modification of the KRAS G12C protein. This reaction can be summarized as follows:

  1. Electrophilic Attack: The electrophilic center on the inhibitor reacts with the nucleophilic thiol group of cysteine at position 12.
  2. Formation of a Covalent Bond: This interaction leads to a stable covalent bond formation, effectively locking out the active site of KRAS.
  3. Inhibition of Signaling Pathways: As a result of this modification, downstream signaling pathways that promote cell proliferation are inhibited.

These reactions are critical for understanding how small molecules can selectively target mutant proteins without affecting their wild-type counterparts .

Mechanism of Action

Process and Data

The mechanism of action for KRAS G12C inhibitor 37 involves several steps:

  1. Binding: The inhibitor selectively binds to the G12C mutant form of KRAS due to its unique structure.
  2. Covalent Modification: Following binding, it forms a covalent bond with cysteine at position 12, which alters the conformation of KRAS.
  3. Signal Disruption: This modification disrupts normal signaling pathways associated with cell growth and division, leading to reduced tumor cell proliferation.

Data from kinetic studies suggest that these inhibitors can effectively reduce RAS activity in cellular models exhibiting the G12C mutation, supporting their potential therapeutic use .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS G12C inhibitor 37 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 533 g/mol.
  • Solubility: Solubility characteristics are typically assessed in various solvents to determine formulation strategies for drug delivery.
  • Stability: Stability studies under physiological conditions are essential to ensure efficacy over time.

These properties influence both its bioavailability and therapeutic effectiveness in clinical settings .

Applications

Scientific Uses

KRAS G12C inhibitor 37 has significant applications in cancer research and treatment:

The development of such inhibitors marks a pivotal advancement in precision medicine, offering hope for improved outcomes in patients with specific genetic profiles associated with cancer .

Properties

Product Name

KRAS G12C inhibitor 37

IUPAC Name

1-[7-[2-[3-(dimethylamino)azetidin-1-yl]-6-ethenyl-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one

Molecular Formula

C35H39F3N8O2

Molecular Weight

660.7 g/mol

InChI

InChI=1S/C35H39F3N8O2/c1-6-22-14-24-30(31(48-20-35(36,37)38)29(22)28-21(3)8-9-26-25(28)15-39-42-26)40-33(45-16-23(17-45)43(4)5)41-32(24)44-12-10-34(11-13-44)18-46(19-34)27(47)7-2/h6-9,14-15,23H,1-2,10-13,16-20H2,3-5H3,(H,39,42)

InChI Key

AHOBXXAGZPGARY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)C3=C(C4=C(C=C3C=C)C(=NC(=N4)N5CC(C5)N(C)C)N6CCC7(CC6)CN(C7)C(=O)C=C)OCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.